Fmoc-N-(propargyl)-glycine

Descripción general

Descripción

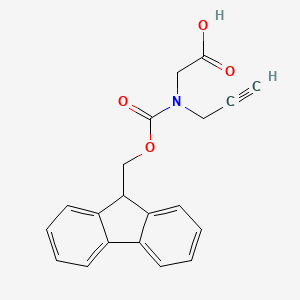

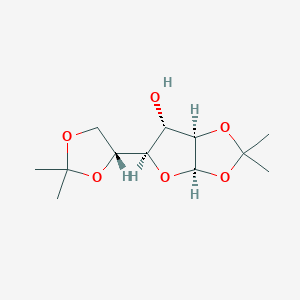

Fmoc-N-(propargyl)-glycine is a propargyl-substituted derivative of 4-hydroxy-3-methoxybenzaldehyde . It contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .

Synthesis Analysis

Fmoc-N-(propargyl)-glycine can be elongated using standard Fmoc-based solid phase chemistry and linked to supports by standard coupling procedures . A method for automated Fmoc-based synthesis of bio-inspired peptide crypto-thioesters has been reported . This method can be fully automated using inexpensive commercially available materials and does not require any post-synthetic steps prior to native chemical ligation (NCL) .Molecular Structure Analysis

The molecular structure of Fmoc-N-(propargyl)-glycine is derived from 4-hydroxy-3-methoxybenzaldehyde . It contains an Alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Chemical Reactions Analysis

Fmoc-N-(propargyl)-glycine can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . It can also be used in native chemical ligation (NCL) reactions with fast shift kinetics at neutral pH .Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-N-(propargyl)-glycine are influenced by its structure and the presence of the Fmoc group . The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide .Aplicaciones Científicas De Investigación

- Fmoc-N-(propargyl)-glycine is commonly used in solid-phase peptide synthesis (SPPS). Its propargyl group allows for efficient coupling reactions with other amino acids during peptide assembly. Researchers utilize it to create custom peptides for drug development, proteomics, and biochemical studies .

- Hydrogels based on Fmoc-N-(propargyl)-glycine have gained attention. Researchers incorporate this amino acid into self-assembling peptide hydrogels. These hydrogels exhibit biocompatibility and can encapsulate other molecules, such as porphyrins for antimicrobial applications . They find use in tissue engineering, drug delivery, and wound healing.

Peptide Chemistry and Solid-Phase Synthesis

Hydrogel Design and Biomaterials

Mecanismo De Acción

Target of Action

Fmoc-N-(propargyl)-glycine is primarily used in the field of peptide synthesis . The primary target of this compound is the amino group of an amino acid, which it protects during the peptide bond formation process .

Mode of Action

The compound works by protecting the amino group of an amino acid during peptide synthesis . The Fmoc group is base-labile, meaning it can be removed under basic conditions . This allows for the selective deprotection and coupling of amino acids in a stepwise manner, enabling the synthesis of complex peptides .

Biochemical Pathways

The Fmoc group plays a crucial role in the biochemical pathway of peptide synthesis . It protects the amino group of an amino acid, allowing for the selective coupling of amino acids. Once the desired sequence has been achieved, the Fmoc group can be removed, revealing the original amino group .

Pharmacokinetics

The stability of the fmoc group under different conditions is crucial for its role in peptide synthesis .

Result of Action

The result of the action of Fmoc-N-(propargyl)-glycine is the successful synthesis of complex peptides with a specific sequence of amino acids . By protecting the amino group, it allows for the selective coupling of amino acids in a controlled manner .

Action Environment

The action of Fmoc-N-(propargyl)-glycine is influenced by the pH of the environment . Basic conditions are required for the removal of the Fmoc group. Therefore, the pH must be carefully controlled during peptide synthesis .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(prop-2-ynyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c1-2-11-21(12-19(22)23)20(24)25-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h1,3-10,18H,11-13H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTHZEMFPZILBCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN(CC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-N-(propargyl)-glycine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-Dihydrobenzofuro[2,3-c]pyridine](/img/structure/B3179846.png)

![6-Methoxybenzo[b]thiophene 1,1-dioxide](/img/structure/B3179853.png)

![3-bromo-6H-thieno[2,3-b]pyrrole-5-carboxylic acid](/img/structure/B3179866.png)

![benzyl (2S)-2-{[(benzyloxy)carbonyl]amino}-5-carbamimidamidopentanoate](/img/structure/B3179901.png)

![4,4,5,5-Tetramethyl-2-(3-methyl-benzo[b]thiophen-2-yl)[1,3,2]dioxaborolane](/img/structure/B3179926.png)